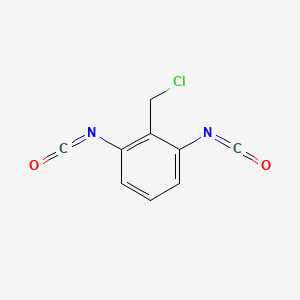
Quinolinium, 6-bromo-1,2-dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 6-bromo-1,2-dimethyl-, iodide is a chemical compound that belongs to the quinolinium family Quinolinium compounds are known for their aromatic heterocyclic structure, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-bromo-1,2-dimethyl-, iodide typically involves the quaternization of 6-bromo-1,2-dimethylquinoline with an iodide source. One common method is to react 6-bromo-1,2-dimethylquinoline with methyl iodide in an appropriate solvent under reflux conditions. The reaction proceeds through the formation of a quaternary ammonium salt, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 6-bromo-1,2-dimethyl-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the bromine or nitrogen atoms may undergo oxidation or reduction.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation may produce a quinolinium N-oxide.
Scientific Research Applications
Quinolinium, 6-bromo-1,2-dimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinolinium derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinolinium, 6-bromo-1,2-dimethyl-, iodide involves its interaction with molecular targets, such as enzymes or receptors. The bromine and iodine atoms in the structure may enhance its binding affinity and specificity. The compound can interfere with biological pathways, leading to its observed effects. For example, it may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Quinolinium, 6-chloro-1,2-dimethyl-, iodide
- Quinolinium, 6-fluoro-1,2-dimethyl-, iodide
- Quinolinium, 6-bromo-1,2-dimethyl-, chloride
Uniqueness
Quinolinium, 6-bromo-1,2-dimethyl-, iodide is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different halogens, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
59105-86-1 |
|---|---|
Molecular Formula |
C11H11BrIN |
Molecular Weight |
364.02 g/mol |
IUPAC Name |
6-bromo-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11BrN.HI/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI Key |
IPHQJLDZDIFJEN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)Br)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)

![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)




![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

